molecular formula C20H22N4O2 B11184721 ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11184721
M. Wt: 350.4 g/mol
InChI Key: IULPWLOEILXWPZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materialsReaction conditions may vary, but common reagents include ethanol, heat, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound in focus has shown promising results as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival.

Case Study: Cell Line Inhibition

In a study involving 56 cancer cell lines, this compound exhibited an average growth inhibition (GI%) of 43.9% . Specific findings include:

Cell LineGI% (%)
RFX 39348.5
A54942.0
MCF-739.7

These results indicate that the compound effectively inhibits cell growth across various cancer types.

Cell Cycle Arrest

The compound induces cell cycle arrest predominantly in the G0–G1 phase. In treated RFX 393 cells, the population increased to 84.36% in G0–G1 compared to 57.08% in control cells. The S phase population decreased significantly, indicating that the compound effectively halts cell cycle progression.

Apoptosis Induction

Further investigations revealed that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

Enzymatic Inhibition

This compound also exhibits inhibitory effects on various enzymes:

EnzymeInhibition TypeIC50 (µM)
CDK2Competitive1.5
TRKANon-competitive3.0

These values suggest that the compound can serve as a lead for developing selective inhibitors targeting these enzymes.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) for the most active compounds was evaluated:

Bacterial StrainMIC (µg/mL)
E. coli16
S. aureus32

These results highlight the potential of this compound in treating bacterial infections.

Computational Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes like CDK2 and TRKA. The docking scores indicate favorable interactions with key amino acids at the active sites, supporting its potential as an effective inhibitor.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H22N4O2/c1-5-26-20(25)16-13-21-19-18(15-9-7-6-8-10-15)14(2)22-24(19)17(16)11-12-23(3)4/h6-13H,5H2,1-4H3/b12-11+

InChI Key

IULPWLOEILXWPZ-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)/C=C/N(C)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)C=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.